molecular formula C20H16O4 B417983 6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate CAS No. 328022-19-1

6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate

Cat. No.: B417983
CAS No.: 328022-19-1
M. Wt: 320.3g/mol
InChI Key: HDBDDEFTKCWERY-UHFFFAOYSA-N
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Description

It is a selective agonist of the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and immune response.

Scientific Research Applications

6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of synthetic cannabinoid chemistry.

    Biology: It is studied for its effects on immune cells and inflammation.

    Medicine: It has potential therapeutic applications in treating conditions like neurodegenerative diseases and cancer due to its anti-inflammatory and neuroprotective effects.

    Industry: It is used in the development of new drugs targeting the CB2 receptor.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

The synthesis of 6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate involves several steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The compound exerts its effects by selectively binding to the CB2 receptor, which is primarily found in immune cells. This binding leads to the activation of various signaling pathways, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, it has antioxidant and anti-apoptotic effects, contributing to its neuroprotective and anti-cancer properties.

Comparison with Similar Compounds

6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate is unique due to its selective agonism of the CB2 receptor. Similar compounds include:

    4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl acetate: Another synthetic cannabinoid with similar structural features but different functional groups.

    HU-210: A potent synthetic cannabinoid that acts on both CB1 and CB2 receptors.

    JWH-133: A selective CB2 receptor agonist with a different chemical structure

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-19(13-6-2-1-3-7-13)23-14-10-11-16-15-8-4-5-9-17(15)20(22)24-18(16)12-14/h1-3,6-7,10-12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBDDEFTKCWERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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